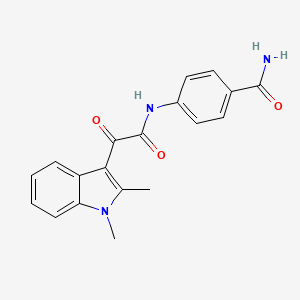

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-11-16(14-5-3-4-6-15(14)22(11)2)17(23)19(25)21-13-9-7-12(8-10-13)18(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRQWEQRCCAOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dimethylindole with an appropriate acylating agent to form the oxoacetamido intermediate. This intermediate is then coupled with a benzamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or indole moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Studies indicate that derivatives of indole compounds exhibit significant antitumor activity against various cancers, including colorectal and lung tumors. These compounds may inhibit tumor growth by interfering with specific cellular pathways .

- Antimicrobial Properties : Research has shown that related indole derivatives possess antimicrobial activity against a range of bacterial and fungal strains. This makes them promising candidates for developing new antimicrobial agents .

Biochemical Probes

Due to its ability to interact with specific proteins and enzymes, 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide is being explored as a biochemical probe. Its mechanism of action involves binding to molecular targets, which can alter enzyme activity and disrupt cellular signaling pathways .

Material Science

In addition to biological applications, this compound can be utilized in the development of new materials and chemical processes due to its unique chemical structure and properties .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide

- 2-(4-benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzoimidazol-1-ylethanone

Uniqueness

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide is unique due to its specific structural features, such as the combination of an indole moiety with an oxoacetamido linkage and a benzamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide is a complex organic compound characterized by its indole moiety and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indole structure linked to a benzamide via an oxoacetamido group. Its synthesis typically involves multi-step organic reactions, including the acylation of 1,2-dimethylindole followed by coupling with a benzamide derivative under controlled conditions.

Antitumor Activity

Research indicates that compounds with indole derivatives exhibit significant antitumor properties. For example, studies have shown that related indole compounds can inhibit the proliferation of various cancer cell lines, including lung and colorectal cancers. The mechanism often involves interference with DNA synthesis and cell cycle regulation .

Table 1: Antitumor Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 2.12 | |

| Compound B | HCT116 (Colorectal) | 5.13 | |

| This compound | TBD | TBD |

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial effects against various bacterial strains. The antimicrobial activity is typically assessed using broth microdilution methods to determine minimum inhibitory concentrations (MICs). Compounds similar to this compound have demonstrated promising results against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Findings

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes within cells. This interaction may lead to the inhibition of critical pathways involved in cell proliferation and survival. For instance:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA synthesis.

- Disruption of Protein Interactions : It can alter protein-protein interactions that are vital for cellular signaling pathways.

Case Studies

Several studies have explored the biological efficacy of indole derivatives:

- Study on Lung Cancer Cell Lines : An investigation into the effects of various indole derivatives on A549 and HCC827 cell lines revealed IC50 values indicating significant cytotoxicity, suggesting potential therapeutic applications in lung cancer treatment .

- Antimicrobial Evaluation : A study assessing the antimicrobial properties of synthesized compounds showed that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .

Q & A

Q. What are the key synthetic challenges in preparing 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzamide, and how can they be addressed methodologically?

The synthesis involves coupling α-ketoacetamide intermediates with benzamide derivatives. A critical challenge is controlling the regioselectivity of the indole substituents and minimizing side reactions during the oxoacetamido bond formation. Evidence from similar compounds suggests using coupling reagents like DIC/OxymaPure to enhance reaction efficiency and reduce racemization . Purification via gradient solvent systems (e.g., hexane/EtOAc) on silica gel columns is recommended to isolate the target compound from byproducts . Monitoring via TLC with UV visualization ensures reaction completion .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- NMR : Key signals include the indole NH proton (δ ~10-12 ppm, broad singlet), methyl groups on the indole (δ ~2.5-3.0 ppm), and carbonyl carbons (δ ~165-170 ppm in NMR). Aromatic protons in the benzamide moiety appear as multiplet signals between δ 7.0-8.5 ppm .

- IR : Stretching frequencies for amide C=O bonds (~1650 cm) and N-H bends (~1540 cm) are critical markers . Discrepancies in these peaks may indicate incomplete coupling or hydrolysis.

Q. What crystallization methods are suitable for obtaining high-purity samples for X-ray diffraction studies?

Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) is effective for growing single crystals. SHELXL software is widely used for refining crystallographic data, particularly for resolving disorder in flexible substituents like the dimethylindole group .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

Molecular docking (using AutoDock Vina or Schrödinger Suite) can simulate interactions between the indole and benzamide moieties with active sites. For example, the dimethylindole group may occupy hydrophobic pockets, while the oxoacetamido linker could form hydrogen bonds. MD simulations (AMBER/GROMACS) assess stability over time . Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to confirm computational predictions.

Q. How should researchers resolve contradictions in reported biological activity data (e.g., vs. inhibitory properties in similar compounds)?

notes no reported activity for this compound, while structurally related α-ketoacetamide derivatives show MAO-A selectivity . To address this:

- Perform dose-response assays (e.g., IC determination) across multiple cell lines.

- Evaluate off-target effects using kinome-wide profiling.

- Compare metabolic stability via liver microsome assays to rule out rapid degradation as a false-negative factor.

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Core modifications : Introduce substituents at the indole N1/C2 positions to probe steric effects.

- Linker variation : Replace the oxoacetamido group with sulfonamide or urea to assess flexibility.

- High-throughput screening : Use parallel synthesis with automated liquid handlers to generate libraries .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify changes in protein expression or phosphorylation.

- Chemical proteomics : Employ activity-based probes to map binding partners in cell lysates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.